molecular formula C32H26N4O5 B3141499 (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 478343-01-0

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B3141499
CAS No.: 478343-01-0
M. Wt: 546.6 g/mol
InChI Key: WAVGMLVDGDEMEO-UHFFFAOYSA-N
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Description

The compound "(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide" is a synthetic chromene-carboxamide derivative with a complex heterocyclic architecture. Its structure integrates three key moieties:

  • Chromene core: A 2H-chromene scaffold substituted with a methoxy group at position 8 and an imino group at position 2.
  • Benzimidazole unit: A 1H-1,3-benzodiazol-2-yl group attached to the para position of the phenyl ring in the carboxamide side chain.
  • Aromatic substituents: A 2,5-dimethoxyphenyl group linked via the imino bond and a methoxy group at position 8 of the chromene ring.

The stereochemical designation (2Z) indicates the configuration of the imino group, which may influence its biological activity and supramolecular interactions .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethoxyphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O5/c1-38-22-15-16-27(39-2)26(18-22)36-32-23(17-20-7-6-10-28(40-3)29(20)41-32)31(37)33-21-13-11-19(12-14-21)30-34-24-8-4-5-9-25(24)35-30/h4-18H,1-3H3,(H,33,37)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVGMLVDGDEMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class, characterized by its unique structural features that include a benzodiazole moiety and various functional groups. This compound has attracted attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.

  • Molecular Formula : C31H24N4O4
  • Molar Mass : 516.55 g/mol
  • CAS Number : 478342-76-6
PropertyValue
Density1.31 g/cm³ (predicted)
pKa10.56 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The presence of methoxy and carboxamide groups enhances its reactivity and solubility, allowing for effective modulation of biological pathways.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various chromone derivatives, including this compound, against different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against several types of cancer cells:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)68.4 ± 3.9
HL-60 (Leukemia)42.0 ± 2.7
MOLT-4 (Leukemia)24.4 ± 2.6

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its cytotoxic properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the activity of lipoxygenase enzymes, which play a crucial role in the inflammatory response:

  • Inhibition Assay : The compound was tested for its ability to inhibit soybean lipoxygenase.
  • Results : Hydrophilic derivatives demonstrated greater inhibition compared to their lipophilic counterparts, indicating structure-activity relationships that can be exploited for drug design.

Case Studies

A comprehensive study on chromone derivatives highlighted their potential as anti-cancer agents and anti-inflammatory drugs. The research included:

  • Synthesis : A series of chromone derivatives were synthesized and characterized.
  • In vitro Testing : These compounds were evaluated against various cancer cell lines using MTT assays.

The study concluded that certain structural modifications could enhance biological activity, making these compounds promising candidates for further development in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 8-methoxy, 2-(2,5-dimethoxyphenyl)imino, N-[4-(benzimidazol-2-yl)phenyl] C₃₂H₂₆N₄O₅ Benzimidazole-chromene hybrid; Z-configuration Not explicitly reported (inference: potential fluorescence/biological activity)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 8-methoxy, 2-imino, N-(2-chlorophenyl) C₁₇H₁₃ClN₂O₃ Chlorophenyl substituent; simpler side chain Synthetic intermediate; no explicit bioactivity
(2Z)-2-(Butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide 2-butylimino, N-(thiadiazolyl) C₂₃H₂₂N₄O₂S Thiadiazole ring; alkylimino group Unknown (structural diversity for drug design)
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-4H-chromen-2-yl) benzamide (3) Chlorophenyl, benzylidene, cyano C₃₀H₂₀Cl₂N₂O₂ Chlorine-rich; fused chromene-pyrimidine Antifungal/antitumor (inference from chromene derivatives)
2-Imino-N-phenyl-2H-chromene-3-carboxamide derivatives Variable aryl/heteroaryl groups Variable Core chromene-carboxamide scaffold Antibiotics, fungicides, fluorescent probes

Key Observations:

Substituent Diversity : The target compound’s benzimidazole and dimethoxyphenyl groups distinguish it from simpler analogues like compound 15 (), which lacks extended conjugation. The thiadiazole derivative () exemplifies structural flexibility in chromene-based drug design.

Biological Implications: While explicit data for the target compound is absent, related chromene-carboxamides exhibit antifungal and antitumor activities. For example, fused chromeno-pyrimidines () demonstrate enhanced bioactivity due to rigidified structures .

Stereochemical Considerations: The (2Z) configuration may enhance binding specificity compared to non-stereospecific analogues, as seen in chiral tartaric acid systems ().

Physicochemical and Spectroscopic Properties

  • Fluorescence : Chromene derivatives exhibit strong fluorescence due to extended π-conjugation; the benzimidazole moiety may further enhance quantum yield .
  • Solubility: Methoxy and benzimidazole groups likely improve solubility in polar solvents compared to non-substituted analogues.
  • IR/NMR Signatures : Expected peaks include N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-H bends. The ¹H-NMR would show methoxy singlets (δ 3.8–4.0 ppm) and benzimidazole protons (δ 7.5–8.5 ppm) .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

Answer: The synthesis involves multi-step organic reactions, including:

  • Domino reactions using oxidizing agents like I₂/TBHP (tert-butyl hydroperoxide) to form chromene and benzodiazole moieties .
  • Mannich reactions for introducing imino groups, as demonstrated in analogous diaza-crown ether syntheses .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) and TLC monitoring .
    Key challenges: Stereochemical control of the (2Z)-configuration and minimizing side reactions during imine formation.

Basic: How is the compound’s structural integrity validated?

Answer: Advanced analytical techniques are used:

  • X-ray crystallography to confirm stereochemistry and molecular packing (e.g., analogs with similar chromene scaffolds) .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic proton environments and verify methoxy/imino substituents .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Basic: What preliminary biological screening assays are recommended?

Answer: Initial screens focus on:

  • Kinase inhibition assays (e.g., MEK or tyrosine kinases), given structural similarities to inhibitors like WZ4003 .
  • Metal ion binding studies (e.g., fluorescence quenching with Cu²⁺/Fe³⁺) due to the benzodiazole moiety’s chelation potential .
  • Cellular permeability tests using Caco-2 models to assess bioavailability .

Advanced: How can synthesis yield and purity be systematically optimized?

Answer: Apply Design of Experiments (DoE) principles:

  • Use factorial designs to test variables (e.g., reaction temperature, solvent polarity, catalyst loading) .
  • Leverage computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
  • Validate via HPLC purity checks (>98%) and reproducibility trials .

Advanced: How to address contradictory data in biological activity assays?

Answer: Resolve discrepancies through:

  • Orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metallation studies to rule out interference from metal ions in buffer systems .
  • Crystallographic validation of ligand-target interactions to confirm mechanistic hypotheses .

Advanced: What computational tools aid in predicting reactivity and target interactions?

Answer:

  • Reaction path simulations using quantum mechanics/molecular mechanics (QM/MM) to model chromene ring formation .
  • Molecular docking (AutoDock, Schrödinger) to predict binding modes with kinase targets .
  • Machine learning (e.g., ICReDD’s workflow) to correlate substituent effects with activity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent variation: Modify methoxy groups (2,5-dimethoxy phenyl) and benzodiazole substituents to assess electronic effects .
  • Bioisosteric replacements: Replace the chromene core with quinoline or coumarin scaffolds to probe π-π stacking contributions .
  • Free-Wilson analysis to quantify contributions of individual functional groups to activity .

Advanced: What analytical challenges arise in characterizing degradation products?

Answer:

  • LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of imino bonds under acidic conditions) .
  • Forced degradation studies (heat, light, pH stress) to map stability profiles .
  • Synchrotron-based techniques for resolving amorphous degradation phases .

Advanced: How to evaluate the compound’s photostability for in vivo applications?

Answer:

  • UV-vis spectroscopy to monitor chromophore decomposition under simulated sunlight .
  • EPR spectroscopy to detect free radical formation during photolysis .
  • Microscopic imaging (e.g., confocal microscopy) to assess cellular phototoxicity .

Advanced: What statistical frameworks are critical for validating experimental reproducibility?

Answer:

  • Bayesian hierarchical modeling to account for batch-to-batch variability in synthesis .
  • Power analysis to determine sample sizes for biological replicates (e.g., IC₅₀ determinations) .
  • Principal component analysis (PCA) to disentangle correlated variables in multi-parametric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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